molecular formula C14H20N4O3 B12243292 Ethyl 4-(4-cyclopropyl-3-oxo-3,4-dihydropyrazin-2-yl)piperazine-1-carboxylate

Ethyl 4-(4-cyclopropyl-3-oxo-3,4-dihydropyrazin-2-yl)piperazine-1-carboxylate

Cat. No.: B12243292
M. Wt: 292.33 g/mol
InChI Key: FASQHVRMFDKVRF-UHFFFAOYSA-N
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Description

Ethyl 4-(4-cyclopropyl-3-oxo-3,4-dihydropyrazin-2-yl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a pyrazine ring, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-cyclopropyl-3-oxo-3,4-dihydropyrazin-2-yl)piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes.

    Coupling Reactions: The final step involves coupling the pyrazine and piperazine rings, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-cyclopropyl-3-oxo-3,4-dihydropyrazin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or sulfonated derivatives.

Scientific Research Applications

Ethyl 4-(4-cyclopropyl-3-oxo-3,4-dihydropyrazin-2-yl)piperazine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals, particularly in the design of enzyme inhibitors and receptor antagonists.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-cyclopropyl-3-oxo-3,4-dihydropyrazin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme

Properties

Molecular Formula

C14H20N4O3

Molecular Weight

292.33 g/mol

IUPAC Name

ethyl 4-(4-cyclopropyl-3-oxopyrazin-2-yl)piperazine-1-carboxylate

InChI

InChI=1S/C14H20N4O3/c1-2-21-14(20)17-9-7-16(8-10-17)12-13(19)18(6-5-15-12)11-3-4-11/h5-6,11H,2-4,7-10H2,1H3

InChI Key

FASQHVRMFDKVRF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC=CN(C2=O)C3CC3

Origin of Product

United States

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